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Compound of Interest

Compound Name: 4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 4,6-Difluoro-2-methylpyrimidine. It is intended for researchers,
scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

4,6-Difluoro-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine
ring substituted with two fluorine atoms and one methyl group. The fluorine atoms at positions 4
and 6 significantly influence the electronic properties of the pyrimidine ring, enhancing its
potential for various chemical interactions.

Core Molecular Data

The fundamental structural and chemical identifiers for 4,6-Difluoro-2-methylpyrimidine are
summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b099523?utm_src=pdf-interest
https://www.benchchem.com/product/b099523?utm_src=pdf-body
https://www.benchchem.com/product/b099523?utm_src=pdf-body
https://www.benchchem.com/product/b099523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Citation
Molecular Formula CsHaF2N:2 [1]
Molecular Weight 130.10 g/mol [1]
IUPAC Name 4,6-difluoro-2-methylpyrimidine  [1]
CAS Number 18382-80-4 [1]

Canonical SMILES

CC1=NC(=CC(=N1)F)F

InChl Key

ALVMGJIVBZPATCW-
UHFFFAOYSA-N

[1]

Physicochemical and Computed Properties

The following table details computed physicochemical properties that are critical for

understanding the molecule's behavior in various chemical and biological systems.

Property Value | Description Citation
Exact Mass 130.03425446 Da [1]
XLogP3-AA (Lipophilicity) 15 [1]
Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor
Count

2 (Nitrogen atoms)

GHS Hazard Statements

H226: Flammable liquid and

[1]

vapor
H302: Harmful if swallowed [1]
H315: Causes skin irritation [1]
H319: Causes serious eye o
irritation

H335: May cause respiratory o

irritation
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Synthesis and Characterization

While specific literature detailing the synthesis of 4,6-Difluoro-2-methylpyrimidine is not
readily available, a plausible and common synthetic route involves the nucleophilic aromatic
substitution (SnAr) of a di-chlorinated precursor.

Proposed Synthetic Pathway

The most common method for introducing fluorine atoms to heteroaromatic rings is through
nucleophilic fluorination of the corresponding chloro-derivatives.[1][2][3] The synthesis would
likely start from the commercially available 4,6-dichloro-2-methylpyrimidine and utilize a fluoride
salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to
enhance reactivity.

Starting Material KE, PhaseTransfer Catalyst Reaction Product
\ High-Boiling Aprotic Solvent (
(4,6-DichI0r0-2-methylpyrimidine)J Heat -Lk Nucleophilic Aromatic Substitution (SnAr) (4,6-Difluoro-2-methylpyrimidine)

Click to download full resolution via product page

Caption: Proposed synthesis of 4,6-Difluoro-2-methylpyrimidine via S»Ar.

Experimental Protocols

Representative Protocol for Nucleophilic Fluorination:

This protocol is a generalized representation based on established methods for SnAr
fluorination of chloro-N-heterocycles and has not been optimized for this specific substrate.

o Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g.,
Nitrogen or Argon), add spray-dried potassium fluoride (KF) (2.5 equivalents) and a phase-
transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, 0.1 equivalents).

e Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent, such as sulfolane or
N,N-dimethylformamide (DMF). Add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) to the
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mixture.

o Reaction: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir
vigorously for several hours. Monitor the reaction progress by Gas Chromatography-Mass
Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

o Work-up and Purification: After cooling to room temperature, quench the reaction by carefully
adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel or by
distillation to yield pure 4,6-Difluoro-2-methylpyrimidine.

Predicted Analytical and Spectroscopic Data

No experimental spectra for 4,6-Difluoro-2-methylpyrimidine are publicly available. The
following data are predicted based on the known structure and general spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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) . Predicted
Predicted Chemical o
Nucleus . Multiplicity & Notes
Shift (8) )
Coupling (J)
Singlet (s) or very fine  The methyl protons
H ~2.6 ppm triplet (t) due to small (3H) are adjacent to
>J(H,F) coupling the pyrimidine ring.
The single proton (1H)
. ) at the C5 position is
Triplet (t) with J(H,F) =
~7.0 ppm coupled to the two
1-3Hz
equivalent fluorine
atoms at C4 and C6.
Quartet (q) due to
13C ~25 ppm ) Methyl carbon (CHs).
1J(C,H) coupling
C5 carbon, showing a
large one-bond
Doublet of triplets (dt) coupling to its
~110 ppm due to 1J(C,F) and attached proton and
3J(C,F) coupling smaller three-bond
couplings to the two
fluorine atoms.
C4 and C6 carbons,
_ which are equivalent.
Doublet (d) with large )
~165 ppm ] They will show a very
1J(C,F) coupling
large one-bond
coupling to fluorine.
) C2 carbon, coupled to
Triplet (t) due to i
~170 ppm ) the two fluorine atoms
2J(C,F) coupling
at C4 and C6.
19F -70 to -100 ppm Doublet (d) or doublet  The two fluorine

of doublets (dd) due to
coupling with the C5

proton

atoms are chemically
equivalent and will
appear as a single
resonance coupled to
the proton at C5. The
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chemical shift is
relative to CFCls.[4]

Infrared (IR) Spectroscopy:

Wavenumber (cm~12) Vibration Type Notes

Corresponds to the C5-H

3100 - 3000 C-H stretch (aromatic)

bond.

) ) Corresponds to the methyl

2950 - 2850 C-H stretch (aliphatic)

group C-H bonds.

) Characteristic of the pyrimidine

1600 - 1450 C=C and C=N stretching ) o

ring vibrations.

Strong absorption band
1250 - 1100 C-F stretch characteristic of aryl-fluoride

bonds.[5]

Biological and Pharmacological Relevance

While 4,6-Difluoro-2-methylpyrimidine has no specifically documented biological activity, the
pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction
of fluorine atoms often enhances metabolic stability, binding affinity, and cell membrane
permeability of drug candidates.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:
¢ Anticancer agents: 5-Fluorouracil is a widely used chemotherapy drug.[6]

» Antiviral agents: Many nucleoside analogues used in antiviral therapies are based on the
pyrimidine structure.

» Herbicides: Sulfonylurea and pyrimidinylbenzoate herbicides often contain
dimethoxypyrimidine moieties.
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» Kinase Inhibitors: Substituted pyrimidines are common scaffolds for developing inhibitors of
protein kinases, which are crucial targets in oncology and inflammatory diseases.

The structural motif of 2-methylpyrimidine, in particular, has been identified in potent and
selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation
of cartilage in osteoarthritis. This highlights the potential of this scaffold in developing targeted
therapeutics.

Pyrimidine Scaffold

pplication Areas

[KDrug Discovery Agrochemicals
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y
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Click to download full resolution via product page
Caption: General application areas of the pyrimidine scaffold.

Given its structure, 4,6-Difluoro-2-methylpyrimidine represents a valuable building block for
creating libraries of novel compounds for screening against various biological targets. The
difluoro substitution pattern provides a unique electronic and steric profile that could be
exploited in the design of new bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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